molecular formula C12H19ClN2O B2406896 2-amino-N-(4-phenylbutyl)acetamide hydrochloride CAS No. 1428770-80-2

2-amino-N-(4-phenylbutyl)acetamide hydrochloride

Cat. No.: B2406896
CAS No.: 1428770-80-2
M. Wt: 242.75
InChI Key: MITRCYCCSJHSHU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 4-phenylbutyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

2-amino-N-(4-phenylbutyl)acetamide hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2-amino-N-(4-phenylbutyl)acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

2-amino-N-(4-phenylbutyl)acetamide hydrochloride can be compared with other similar compounds, such as:

    2-amino-N-(tert-butyl)acetamide: This compound has a similar structure but with a tert-butyl group instead of a phenylbutyl group.

    2-amino-N-(4-methylphenyl)acetamide:

Properties

IUPAC Name

2-amino-N-(4-phenylbutyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c13-10-12(15)14-9-5-4-8-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRCYCCSJHSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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